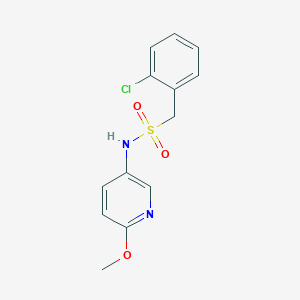

1-(2-chlorophenyl)-N-(6-methoxy-3-pyridinyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorophenyl)-N-(6-methoxy-3-pyridinyl)methanesulfonamide is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been studied for its pharmacological properties.

Applications De Recherche Scientifique

Methane in Environmental Impact and Bioconversion

Environmental Impact of Methane : Methane (CH4) is a potent greenhouse gas with significant environmental impacts. Understanding its sources, including natural and anthropogenic, and the processes of methane oxidation in various environments, is crucial for developing strategies to mitigate climate change.

Bioconversion of Methane : Methane can be converted by methanotrophic bacteria into valuable chemicals, demonstrating its potential beyond being a greenhouse gas. Research into these bacteria's metabolic pathways offers insights into harnessing methane for biotechnological applications, such as producing methanol, ectoine, and other high-value chemicals.

Microbial Methane Production and Oxidation

Methanogenesis : This is the process of methane production under anaerobic conditions, typically in wetlands, by archaea known as methanogens. Understanding the pathways and conditions favoring methanogenesis is vital for both environmental management and biotechnological applications.

Anaerobic Oxidation of Methane (AOM) : AOM is a critical process in marine environments, acting as a significant methane sink. It involves complex interactions between archaea and sulfate-reducing bacteria (SRB). The study of AOM contributes to our understanding of methane's role in the carbon cycle and its potential mitigation as a greenhouse gas.

Methane's Role in Plant Physiology

Recent studies have suggested that methane may play a role in plant physiology, enhancing tolerance against abiotic stress and influencing root development. This opens new avenues for agricultural research and the potential application of methane in enhancing crop resilience to environmental stressors.

Methane Utilization in Wastewater Treatment

Methane production is a common feature of wastewater treatment processes, but its utilization is limited. Research into the bioconversion of methane in wastewater treatment plants (WWTPs) explores its use in removing contaminants and producing high-value compounds, presenting a dual benefit of treatment efficiency and resource recovery.

For detailed research findings and methodologies, please refer to the following sources:

- Anaerobic methane oxidation and its relevance to marine environments (Valentine & Reeburgh, 2000)

- Methane's impact on plant physiology and its potential applications in agriculture (Li, Wei, & Shen, 2019)

- Bioconversion of methane in WWTPs for wastewater treatment and chemical production (Wang, Liu, Li, & Wang, 2021)

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-15-13)16-20(17,18)9-10-4-2-3-5-12(10)14/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZRDJJJMZXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)